1-(Difluoromethyl)-3-iodopyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

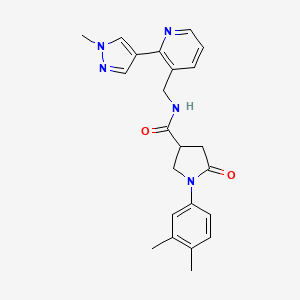

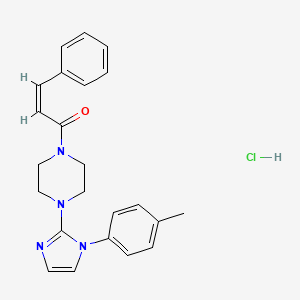

“1-(Difluoromethyl)-3-iodopyrazole” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. This particular compound, “1-(Difluoromethyl)-3-iodopyrazole”, contains a difluoromethyl group, which is a motif important to the agrochemical industry .

Synthesis Analysis

The synthesis of difluoromethylated pyrazoles involves several steps . The process begins with the reaction of dichloro ethyl acetoacetate with an alkali, followed by a cyclization reaction with methyl hydrazine. The intermediate product then undergoes a halogen exchange reaction with a fluorination reagent. Finally, a hydrolysis reaction is performed, resulting in the desired product .Chemical Reactions Analysis

Difluoromethylation reactions, which involve the transfer of a difluoromethyl group to a substrate, are key to the synthesis of organofluorine compounds . Fluorine substitution can dramatically influence the chemical outcome of these reactions .Aplicaciones Científicas De Investigación

Applications in Synthesis and Material Science

Biologically Active Compounds Synthesis The CHF2 moiety, present in structures like 1-(Difluoromethyl)-3-iodopyrazole, plays a crucial role in the design of pharmaceuticals and agrochemicals. This group enhances binding selectivity through hydrogen bonding, acts as a bioisostere for various functional groups, and regulates lipophilicity to improve compound activity. Specifically, 3,4-disubstituted-3-(difluoromethyl)pyrazoles are notable for their presence in numerous organic compounds exhibiting significant biological activities. This includes nearly ten kinds of pesticide molecules with annual sales reaching up to one billion dollars, underscoring their importance in agrochemical research (Zeng, Xu, & Ma, 2020).

Metal-Organic Frameworks and Catalysis Heteroleptic Ir(III) metal complexes incorporating N-phenyl-substituted pyrazoles, including derivatives of 1-(Difluoromethyl)-3-iodopyrazole, have been synthesized to achieve highly efficient, room-temperature blue phosphorescence. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the adaptability of such compounds in materials science and engineering (Yang et al., 2005).

Halogen Bonding in Crystal Engineering The study of 5-iodo-1-arylpyrazoles, closely related to 1-(Difluoromethyl)-3-iodopyrazole, has provided insights into the tuning of halogen bonding for crystal engineering. These compounds serve as benchmarks for investigating the significance of halogen bonding in designing solid-state materials, which is critical for developing new materials with tailored properties (Dumitrescu et al., 2020).

Advancements in Organic Synthesis

Nitrodeiodination Techniques Innovative methodologies for the nitrodeiodination of iodopyrazoles, akin to 1-(Difluoromethyl)-3-iodopyrazole, have been developed, offering a simplified, efficient path to synthesize nitropyrazoles. These methods are significant for the pharmaceutical industry, providing a green chemistry approach to synthesizing drug intermediates with improved yields and environmental compatibility (Ravi & Tewari, 2013).

Scaffold Diversification and Functionalization Research on Lewis base-catalyzed intermolecular triazene-alkyne cycloadditions underscores the utility of incorporating 1-(Difluoromethyl)-3-iodopyrazole derivatives for scaffold diversification. This methodology facilitates the synthesis of densely substituted pyrazole scaffolds, demonstrating the versatility of these compounds in creating complex molecular architectures for potential therapeutic agents (Lv et al., 2019).

Mecanismo De Acción

While the specific mechanism of action for “1-(Difluoromethyl)-3-iodopyrazole” is not explicitly stated, compounds with a difluoromethyl group are known to inhibit the enzyme ornithine decarboxylase (ODC) . ODC is involved in the biosynthesis of polyamines, which are important for cell differentiation and proliferation .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(difluoromethyl)-3-iodopyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2IN2/c5-4(6)9-2-1-3(7)8-9/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAVXNGNQQMAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1I)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-3-iodopyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2771545.png)

![2-(3-methoxybenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2771546.png)

![Methyl 3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2771551.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2771553.png)